molecular formula C13H17NO3 B13447099 Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate

Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate

Cat. No.: B13447099
M. Wt: 235.28 g/mol
InChI Key: BKFRWRFNICFUAL-UHFFFAOYSA-N
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Description

Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety linked to an ethyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • 4-Hydroxy-2-quinolones

Uniqueness

Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline moiety provides a versatile scaffold for further functionalization, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-(1,2,3,4-tetrahydroquinolin-6-yloxy)acetate

InChI

InChI=1S/C13H17NO3/c1-2-16-13(15)9-17-11-5-6-12-10(8-11)4-3-7-14-12/h5-6,8,14H,2-4,7,9H2,1H3

InChI Key

BKFRWRFNICFUAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)NCCC2

Origin of Product

United States

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